2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE
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Overview
Description
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is an organic compound with the molecular formula C20H15F2N2O2 It is a derivative of benzamide, characterized by the presence of fluorine atoms and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 2-fluorobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
- 2-Fluoro-N-[2-(phenylcarbamoyl)phenyl]benzamide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This gives it distinct chemical properties, such as increased stability and reactivity, compared to other benzamide derivatives .
Properties
IUPAC Name |
2-fluoro-N-[2-[(2-fluorobenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFPSSQNMBYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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